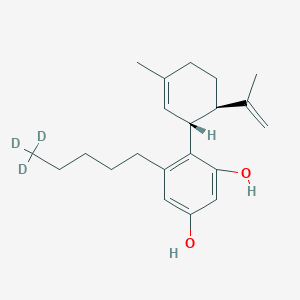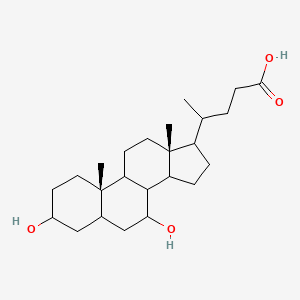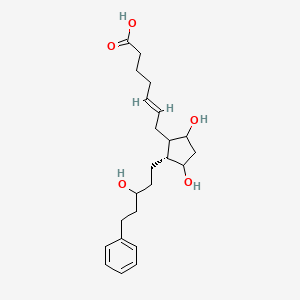![molecular formula C26H27ClN4O2 B7852648 (S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B7852648.png)
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Descripción general
Descripción
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C26H27ClN4O2 and its molecular weight is 463.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
VU0155069, also known as (S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide, is a potent and selective inhibitor of phospholipase D1 (PLD1). This compound has been studied for its effects on various cellular processes and diseases, including cancer and sepsis .
Target of Action
VU0155069 primarily targets Phospholipase D1 (PLD1) . PLD1 is an enzyme that plays a crucial role in lipid metabolism and cell signaling. It is involved in various physiological processes, including membrane trafficking, cytoskeletal reorganization, and cell migration .
Mode of Action
VU0155069 acts as a selective inhibitor of PLD1 . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphatidylcholine, a critical step in the production of the signaling molecule phosphatidic acid .
Biochemical Pathways
By inhibiting PLD1, VU0155069 affects several biochemical pathways. It disrupts phosphatidic acid production, which in turn can influence downstream signaling pathways involved in cell migration and proliferation . This disruption can lead to reduced migration of cancer cells .
Result of Action
VU0155069 has been shown to inhibit the invasive migration of several cancer cell lines . Additionally, it has been reported to enhance survival rate in sepsis models by inhibiting lung inflammation, leukocyte apoptosis, and the production of proinflammatory cytokines .
Action Environment
The efficacy and stability of VU0155069 can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the compound’s solubility and therefore its bioavailability
Análisis Bioquímico
Biochemical Properties
VU0155069 interacts with the enzyme PLD1, inhibiting its activity . The IC50 values for PLD1 and PLD2 are 46 nM and 933 nM respectively, indicating a strong selectivity for PLD1 . This interaction with PLD1 plays a crucial role in the biochemical reactions involving VU0155069 .
Cellular Effects
VU0155069 has been shown to have significant effects on various types of cells and cellular processes. It strongly inhibits the invasive migration of several cancer cell lines . In addition, VU0155069 has been found to enhance survival rate in cecal ligation and puncture (CLP)-induced sepsis by inhibiting lung inflammation, leukocyte apoptosis, and the production of proinflammatory cytokines, especially IL-1β .
Molecular Mechanism
The molecular mechanism of VU0155069 involves its interaction with PLD1, leading to the inhibition of this enzyme . This inhibition does not affect LPS-induced activation of signaling molecules such as MAPK, Akt, NF-κB, and NLRP3 expression . VU0155069 indirectly inhibited caspase-1 activity caused by LPS + nigericin in bone marrow-derived macrophages (BMDMs) independent of PLD1 activity .
Temporal Effects in Laboratory Settings
It has been demonstrated that VU0155069 can enhance survival rate in CLP-induced sepsis, suggesting potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of VU0155069 in animal models have not been detailed in the available literature, it has been reported that VU0155069 enhances survival rate in CLP-induced sepsis , indicating potential dosage-dependent effects.
Metabolic Pathways
Given its role as a PLD1 inhibitor, it is likely that VU0155069 is involved in pathways related to phospholipid metabolism .
Transport and Distribution
Given its role as a PLD1 inhibitor, it may interact with transporters or binding proteins associated with phospholipid metabolism .
Subcellular Localization
Given its role as a PLD1 inhibitor, it is likely that VU0155069 is localized to areas of the cell where PLD1 is active .
Propiedades
IUPAC Name |
N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMIUYGTDAQOX-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B7852575.png)











![(E)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B7852663.png)

